2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol
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Overview
Description
2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorine atom at the 2’ position and a hydroxyl group at the 1 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 2-chlorobiphenyl under specific conditions to introduce the hydroxyl group at the desired position. The reaction typically requires a palladium catalyst and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a fully hydrogenated biphenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1-one.
Reduction: Formation of 3,4-dihydro-[1,1’-biphenyl]-1-ol.
Substitution: Formation of 2’-Amino-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol or 2’-Thio-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,4-Dihydro-[1,1’-biphenyl]-1-ol: Lacks the chlorine atom, resulting in different chemical and biological properties.
2’-Amino-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H13ClO |
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Molecular Weight |
208.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H13ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-4,6-8,14H,1,5,9H2 |
InChI Key |
ZTCSTMYEJLICMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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